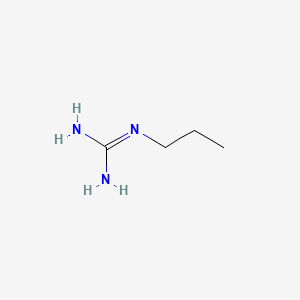

Propylguanidine

説明

Propylguanidine, also known as 1-Propylguanidine, is a chemical compound with the molecular formula C4H11N3 . It has an average mass of 101.150 Da and a monoisotopic mass of 101.095299 Da . It contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 guanidine derivative, and 2 primary amines (aliphatic) .

Synthesis Analysis

The synthesis of guanidines, including this compound, has been a topic of interest in recent years . Some of the methods include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate .Molecular Structure Analysis

This compound has a simple structure with a molecular formula of CHN . It contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 guanidine derivative, and 2 primary amines (aliphatic) .Physical And Chemical Properties Analysis

This compound has a molecular formula of CHN, an average mass of 101.150 Da, and a monoisotopic mass of 101.095299 Da .科学的研究の応用

DNA Damage and Therapeutic Applications : Aminoguanidine, a derivative of guanidine, has been researched for its therapeutic potential in inhibiting the formation of advanced glycation endproducts (AGEs) and reversing glycation-mediated damage in aging. However, it also demonstrates the ability to cause DNA damage, raising concerns about its clinical use in diabetes prophylaxis (Suji & Sivakami, 2006).

Radiopharmaceutical Applications : Meta-iodobenzylguanidine (Iobenguane) is a compound combining elements of guanidine and used in radiopharmaceuticals for treating neuroectodermal tumors. It functions as a metabolic agent in these treatments (Giammarile et al., 2008).

Neuromuscular Research : Propylguanidine has been studied for its effects on the frog neuromuscular junction. It stimulates nerve-evoked transmitter release and blocks postsynaptic responses to acetylcholine, influencing muscle function and neurotransmission (Farley et al., 1981).

Glycation and Diabetic Complications : Aminoguanidine is investigated for preventing diabetic complications by blocking protein glycation. It inhibits the glycation of lens proteins, potentially offering therapeutic benefits in cataract prevention (Lewis & Harding, 1990).

Pharmacological Activities and Concerns : Aminoguanidine's broad pharmacological activities, including inhibition of nitric oxide synthase and its reactivity with biological molecules, are studied. However, safety concerns and lack of efficacy led to the termination of its clinical trial for diabetic nephropathy (Thornalley, 2003).

Catalase Inhibition and Hydrogen Peroxide Production : Aminoguanidine's inhibition of catalase and generation of hydrogen peroxide in vitro highlight potential risks in its long-term administration in diabetes (Ou & Wolff, 1993).

Receptor Agonist Research : N(G)-acylated imidazolylpropylguanidines, derived from guanidine, show potent agonist activity at the histamine H4 receptor. These compounds exhibit high selectivity and intrinsic activity, demonstrating potential for therapeutic applications (Igel et al., 2009).

将来の方向性

While specific future directions for propylguanidine are not mentioned, guanidine compounds have been the subject of extensive research in recent years. They have found applications in many fields, such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . The development of peptide drugs, which often contain guanidine groups, is one of the hottest topics in pharmaceutical research .

特性

IUPAC Name |

2-propylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c1-2-3-7-4(5)6/h2-3H2,1H3,(H4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMDMTSNSXYYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196758 | |

| Record name | Propylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

462-25-9 | |

| Record name | Propylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

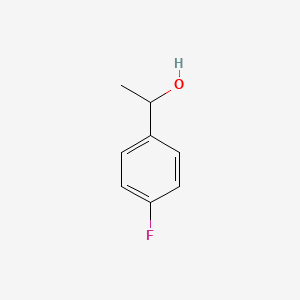

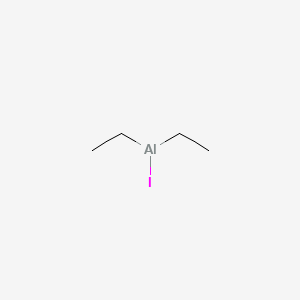

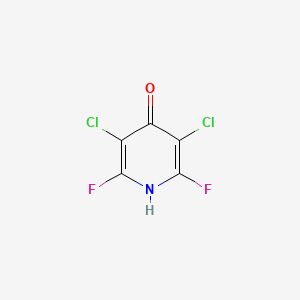

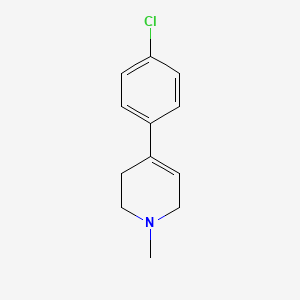

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(9-Chloro-5,6-dihydro-11H-pyrrolo[2,1-b][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B1199362.png)

![4-bromo-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B1199375.png)